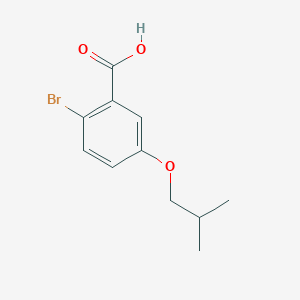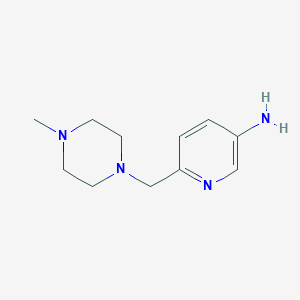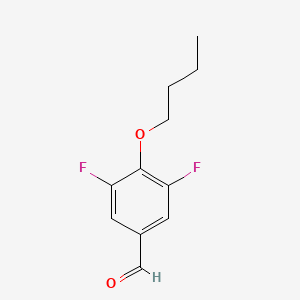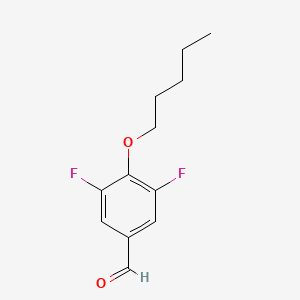
2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves several steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with thiazole derivatives under specific conditions . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous environment . Industrial production methods may involve scalable and cost-effective routes to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The thiazole ring can interact with biological molecules, forming stable complexes that can inhibit enzyme activity or modulate protein function .
Comparison with Similar Compounds
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid: This compound has a similar protecting group but a different core structure.
(2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester: This compound also contains a tert-butoxycarbonyl group but has a different functional group arrangement.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: This compound has a similar protecting group and is used in similar applications.
The uniqueness of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUFWNXIMPXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)



